Home > Products > Screening Compounds P43895 > Deuterated Withaferin A
Deuterated Withaferin A -

Deuterated Withaferin A

Catalog Number: EVT-1500773
CAS Number:
Molecular Formula: CHO (Unlabelled)
Molecular Weight: 470.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deuterated Withaferin A is a labelled analogue of Withaferin A , a compound that originates from the medicinal plant Withania somnifera that is used as an inhibitor of angiogenesis. WIthaferin A also exhibits antitumour activity in vivo.
Overview

Deuterated Withaferin A is a modified version of Withaferin A, a naturally occurring withanolide derived from the plant Withania somnifera, commonly known as ashwagandha. Withaferin A has garnered attention due to its potential therapeutic properties, particularly in cancer treatment and other diseases. The deuteration process involves substituting hydrogen atoms in the molecule with deuterium, which can enhance the stability and pharmacokinetic properties of the compound. This modification allows for more precise studies of its biological effects and mechanisms.

Source

Withaferin A is primarily sourced from Withania somnifera, a member of the Solanaceae family. This plant has been used in traditional medicine for centuries, particularly in Ayurvedic practices. The deuterated form is synthesized in laboratories to facilitate research into its biological activity and therapeutic potential.

Classification

Withaferin A is classified as a steroidal lactone, specifically a withanolide, characterized by its unique chemical structure that includes a δ-lactone ring. The deuterated variant retains these structural features while incorporating deuterium atoms.

Synthesis Analysis

Methods

The synthesis of deuterated Withaferin A typically involves several key steps:

  1. Isolation of Withaferin A: The initial step involves extracting Withaferin A from Withania somnifera. This can be achieved through various extraction methods, including solvent extraction and chromatography.
  2. Deuteration Process: The deuteration can be performed using various methods:
    • Hydrogen Exchange: This method involves treating Withaferin A with deuterated solvents or gases under controlled conditions to replace hydrogen atoms with deuterium.
    • Chemical Synthesis: Alternatively, synthetic routes can be employed where specific precursors are reacted under conditions that favor the incorporation of deuterium.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted materials or by-products.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pressure, and time) to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium and the structural integrity of the compound.

Molecular Structure Analysis

Structure

Deuterated Withaferin A maintains the core structure of Withaferin A but features deuterium atoms at specific positions within the molecule. The molecular formula for Withaferin A is C28H38O6C_{28}H_{38}O_{6}, and for its deuterated form, it would be represented as C28D38O6C_{28}D_{38}O_{6} depending on the number of hydrogen atoms replaced.

Data

Spectroscopic methods such as infrared spectroscopy and mass spectrometry are utilized to analyze the molecular structure and confirm the presence of deuterium. The characteristic peaks in these spectra provide insights into functional groups and molecular interactions.

Chemical Reactions Analysis

Reactions

Deuterated Withaferin A undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

  1. Hydrogenation: Under specific conditions, deuterated forms can participate in hydrogenation reactions where additional hydrogen or deuterium is added across double bonds.
  2. Acetylation: The hydroxyl groups present in Withaferin A can be acetylated, forming derivatives that may exhibit altered biological activity.
  3. Reduction Reactions: Deuterated compounds may also undergo reduction reactions, leading to further modifications in their structure.

Technical Details

The kinetics and mechanisms of these reactions can vary due to the presence of deuterium, which may influence reaction rates and pathways compared to non-deuterated compounds.

Mechanism of Action

Process

The mechanism by which Deuterated Withaferin A exerts its biological effects involves several pathways:

  1. Inhibition of Heat Shock Proteins: Withaferin A has been shown to modulate heat shock proteins such as Hsp90, which play critical roles in protein folding and stability. By inhibiting these proteins, Deuterated Withaferin A may induce apoptosis in cancer cells.
  2. Cell Cycle Arrest: Studies indicate that Deuterated Withaferin A can cause cell cycle arrest at various phases (G0/G1 to G2/M), contributing to its anticancer effects.
  3. Induction of Apoptosis: The compound activates apoptotic pathways through caspase activation and DNA fragmentation, leading to programmed cell death in malignant cells.

Data

Experimental data from cell viability assays demonstrate that Deuterated Withaferin A exhibits potent cytotoxicity against various cancer cell lines, with enhanced selectivity compared to non-deuterated forms.

Physical and Chemical Properties Analysis

Physical Properties

Deuterated Withaferin A exhibits physical properties similar to those of Withaferin A but may show differences in solubility and stability due to the presence of deuterium.

Chemical Properties

The chemical properties include:

Relevant Data or Analyses

Analytical data obtained from spectroscopic studies confirm changes in chemical shifts indicative of successful deuteration and provide valuable information on molecular dynamics.

Applications

Scientific Uses

Deuterated Withaferin A is primarily utilized in research settings for:

  • Drug Development: Its modified properties make it a candidate for developing new anticancer therapies with improved pharmacokinetics.
  • Mechanistic Studies: Researchers use this compound to elucidate mechanisms underlying its biological activities and interactions at the molecular level.
  • Pharmacological Research: Investigating its effects on various cellular pathways provides insights into potential therapeutic applications beyond oncology.
Introduction to Deuterated Withaferin A

Chemical and Pharmacological Profile of Withaferin A

Withaferin A (WA), a C₂₈ steroidal lactone, is the archetypal withanolide isolated from Withania somnifera (Ashwagandha) and other Solanaceae species. Its chemical structure (C₂₈H₃₈O₆; MW 470.60 g/mol) features an ergostane skeleton with characteristic reactive motifs: an α,β-unsaturated ketone in ring A (C2=C3), a δ-lactone bridging C22 and C26, and a 5β,6β-epoxide in ring B [5] [10]. These electrophilic sites confer WA’s bioactivity through covalent modification of cellular targets. Key pharmacological attributes include:

  • Anticancer Mechanisms: WA induces apoptosis via proteasome inhibition (targeting Hsp90/Cdc37 complex), inhibits NF-κB signaling, and suppresses epithelial-mesenchymal transition [1] [5]. In vitro studies demonstrate efficacy against >20 cancer types (Table 1), including breast (MCF-7, MDA-MB-231), lung (A549), and glioblastoma (U87) cell lines at sub-micromolar concentrations (e.g., 576 nM in MCF-7) [1].
  • Multidimensional Bioactivity: Beyond oncology, WA exhibits anti-inflammatory, neuroprotective, and antiviral properties, partly mediated through ROS modulation and kinase inhibition [5].

Table 1: Key Structural and Functional Features of Withaferin A

FeatureDescriptionPharmacological Impact
Ring A (α,β-unsat. ketone)C2=C3 double bond conjugated to ketone (vmax 1692 cm⁻¹)Electrophilic site for Michael addition; mediates apoptosis via Bcl-2 downregulation
Ring B (5β,6β-epoxide)Epoxide bridge between C5-C6Enhances cytotoxicity; target for nucleophilic attack
δ-LactoneSix-membered lactone (C22–C26) with allylic C27-OH (δH 4.35 ppm)Critical for antiangiogenic activity; hydrogenolysis site (forms methyl group) [7]
Reactive SitesC3 (nucleophilic target), C24 (allylic position)Enables covalent binding to vimentin, annexin II, Hsp90 [1] [10]

Rationale for Deuteration in Bioactive Steroidal Lactones

Deuteration (H→D substitution) leverages kinetic isotope effects (KIEs) to modulate drug metabolism while preserving pharmacodynamics. For WA, deuteration targets specific sites to overcome inherent limitations:

  • Metabolic Stability: Allylic C27-OH undergoes rapid in vivo hydrogenolysis (Fig. 1A). Deuterating C24/C25 positions (adjacent to C27) may attenuate this via a primary KIE (kH/kD ≈ 6–10), slowing rate-limiting C-H bond cleavage [8].
  • Reactive Intermediate Mitigation: The α,β-unsaturated ketone forms transient Michael adducts with cellular thiols. C2/C3 deuteration could reduce off-target reactivity by stabilizing enolate intermediates during nucleophilic attack (Fig. 1B) [5] [8].
  • Isotope-Enabled Tracing: Site-specific deuterium labels (e.g., [²⁷O-D]WA) permit real-time tracking of WA’s distribution and metabolite profiling using LC-MS/MS or NMR, circumventing WA’s poor oral bioavailability [3] [9].

Fig. 1: Deuteration Strategies for WA

  • A. Allylic Position (C24/C25): Slows oxidative dehydroxylation at C27.
  • B. Ring A (C2/C3): Modulates enolate formation during nucleophilic addition.

Isotopic Labeling in Natural Product Research: Historical and Methodological Context

Isotopic labeling has evolved from radiotracer studies to precision deuteration, enabling mechanistic elucidation and biodistribution analysis:

  • Historical Milestones: Early WA structural studies (1960s) employed chemical degradation and [¹⁴C]acetate feeding to map its biosynthetic origin in W. somnifera, confirming the terpenoid backbone [7] [10]. Radiolabeling ([³H]WA) later quantified tissue uptake but faced limitations in resolution and safety [3].
  • Modern Methodologies:
  • Stable Isotope Labeling (SIL): Platforms like IsoAnalyst use [¹³C]-precursors (e.g., [1-¹³C]acetate) to correlate metabolite labeling patterns with biosynthetic gene clusters (BGCs) in complex matrices [9].
  • Site-Selective Deuteration: B(C₆F₅)₃-catalyzed H/D exchange with D₂O enables late-stage α-deuteration of carbonyls (e.g., WA’s ring A ketone), achieving >98% D-incorporation without multi-step synthesis [8].
  • Analytical Advances: High-resolution MS and ²H-NMR distinguish deuterated isomers (e.g., [2-²H]WA vs [3-²H]WA), while metabolic flux analysis quantifies D-incorporation efficiency [3] [6].

Table 2: Isotopic Labeling Techniques Applied to Steroidal Lactones

TechniqueApplication to WAAdvantagesLimitations
Radiolabeling (¹⁴C, ³H)Biosynthetic precursor studies (1965–1975) [7]High sensitivityRadiolysis; low spatial resolution
¹³C-SILACMapping acetate/propionate incorporation into WA backbone [9]Non-radioactive; compatible with omicsRequires biosynthetically active cultures
B(C₆F₅)₃/D₂O Catalysisα-Carbon deuteration of WA’s ketone [8]Late-stage functionalization; no organic solventsLimited to acidic α-C-H bonds
FTIR/Raman + DFTConfirming D-incorporation sites via vibrational mode shifts [6]Non-destructive; spatial mappingNeeds isotope-labeled standards

Properties

Product Name

Deuterated Withaferin A

Molecular Formula

CHO (Unlabelled)

Molecular Weight

470.6

Synonyms

(4β,5β,6β,22R)-5,6-Epoxy-4,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic Acid δ-Lactone; (20S,22R)-5,6β-Epoxy-4β,22,27-trihydroxy-1-oxo-5β-ergosta-_x000B_2,24-dien-26-oic Acid δ-Lactone; NSC 101088; NSC 273757; Withaferine; Withaferine A;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.